molecular formula C20H28N4O2S2 B2817669 N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 946241-95-8

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2817669
CAS No.: 946241-95-8
M. Wt: 420.59
InChI Key: AHBQBYKYGSGHCB-UHFFFAOYSA-N
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Description

N-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene-2-sulfonamide core linked to a 1-methylindolin-5-yl group and a 4-methylpiperazine moiety. The compound’s structural complexity arises from the integration of three pharmacologically relevant motifs:

  • Thiophene sulfonamide: A common scaffold in enzyme inhibitors, often associated with binding to active sites via hydrogen bonding and hydrophobic interactions.
  • 1-Methylindolin-5-yl: An indole-derived fragment, which is prevalent in bioactive molecules targeting serotonin receptors or kinases.
  • 4-Methylpiperazin-1-yl: A substituted piperazine group known to enhance solubility and modulate pharmacokinetic properties.

For instance, the preparation of structurally related sulfonamides involves Cs₂CO₃-mediated alkylation in acetonitrile under inert conditions, as seen in indole-thiophene sulfonamide derivatives .

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2S2/c1-22-9-11-24(12-10-22)19(15-21-28(25,26)20-4-3-13-27-20)16-5-6-18-17(14-16)7-8-23(18)2/h3-6,13-14,19,21H,7-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBQBYKYGSGHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CS2)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound with potential therapeutic applications. Its structure combines an indoline moiety, a piperazine ring, and a thiophene sulfonamide group, suggesting diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's molecular formula is C26H32N4O2SC_{26}H_{32}N_{4}O_{2}S, with a molecular weight of 464.63 g/mol. The key structural features include:

  • Indoline Structure : Known for its role in various biological activities.
  • Piperazine Ring : Associated with antidepressant and antipsychotic effects.
  • Thiophene Sulfonamide : Often linked to antimicrobial and anti-inflammatory properties.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

Activity Description
Antiviral Compounds similar to this one have shown inhibitory effects against viral replication.
Anticancer Indole derivatives often demonstrate activity against various cancer cell lines.
Anti-inflammatory Potential to inhibit inflammatory pathways, similar to established NSAIDs.
Antimicrobial Exhibits activity against a range of bacterial strains.

The biological activity of this compound is likely mediated through interactions with specific molecular targets, including enzymes and receptors involved in disease pathways. Techniques such as molecular docking simulations can provide insights into binding affinities and selectivity.

Potential Targets:

  • Kinases : Inhibition of specific kinases involved in cancer cell proliferation.
  • COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammation.
  • Viral Proteins : Potential interactions with viral proteins that could inhibit replication.

Case Studies

  • Antiviral Activity : A study indicated that related indole derivatives exhibited significant antiviral activity against influenza A virus, with an IC50 value of 7.53 μmol/L and a high selectivity index (SI) .
  • Anticancer Research : In vitro studies have demonstrated that indole-based compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
  • Anti-inflammatory Effects : Research has shown that similar thiophene derivatives can effectively reduce nitric oxide production in LPS-stimulated macrophages, indicating potential anti-inflammatory properties .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other structurally similar compounds:

Compound Name Key Features Biological Activity
5-Ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamideMorpholine instead of piperazineAntimicrobial, anticancer
5-Ethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)naphthalene-2-sulfonamideNaphthalene moietyAnti-inflammatory

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Properties

Compound Name / ID Core Structure Key Substituents Potential Implications Reference
N-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide (Target Compound) Thiophene sulfonamide 1-Methylindolin-5-yl, 4-methylpiperazine Enhanced solubility (piperazine); potential CNS activity (indole)
N-(1-Allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide Thiophene sulfonamide Allyl-indole, iodo-phenyl Increased steric bulk (allyl/iodo); possible radiosensitization or halogen-bonding
2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides Benzenesulfonamide Triazine, imidazolidin-2-ylidene DNA intercalation (triazine); altered binding kinetics (rigid imidazolidine)
BP 27384 (N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide) Thiazolecarboxamide Piperazine, pyrimidine, chloro-methylphenyl Kinase inhibition (pyrimidine-thiazole); improved solubility (hydroxyethyl-piperazine)

Pharmacokinetic Considerations

  • Solubility : Piperazine and hydroxyethyl-piperazine derivatives (Target Compound, BP 27384) likely exhibit superior solubility compared to halogenated or triazine-containing analogs.
  • Metabolic Stability : The methyl group on the indole (Target Compound) may reduce oxidative metabolism, whereas allyl or iodo substituents could increase susceptibility to enzymatic degradation .

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